2-Chloro-N-(2,6-dimethylphenyl)acetamide
Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is also known by several synonyms, including 2-chloro-2’,6’-dimethylacetanilide and chloroacetamido-2,6-xylidine . This compound is typically found in the form of a crystalline powder or needles and is used in various scientific and industrial applications .
Mechanism of Action
Mode of Action
It is known that the compound has a role as a nonsteroidal anti-inflammatory drug .
Biochemical Pathways
It is known that the compound is involved in the metabolism of plants, where it inhibits the enzyme acetohydroxyacid synthase (AHAS), disrupting the synthesis of amino acids and proteins in weeds, thereby inhibiting their growth .
Result of Action
It is known that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
2-Chloro-N-(2,6-dimethylphenyl)acetamide is known to be a nonsteroidal anti-inflammatory drug . It primarily works by inhibiting the enzyme acetohydroxyacid synthase (AHAS), disrupting the synthesis of amino acids and proteins in weeds, thereby inhibiting their growth .
Cellular Effects
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme acetohydroxyacid synthase (AHAS). This enzyme is crucial for the synthesis of certain amino acids. By inhibiting this enzyme, this compound disrupts protein synthesis, leading to inhibited growth .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-N-(2,6-dimethylphenyl)acetamide can be synthesized from 2,6-dimethylaniline through a reaction with chloroacetyl chloride . The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylaniline and chloroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines like diethylamine, which react with the compound to form N-(2,6-dimethylphenyl)-N-(diethylamino)acetamide.
Hydrolysis: Acidic or basic conditions are used to facilitate the hydrolysis reaction.
Major Products Formed
Substitution Reactions: N-(2,6-Dimethylphenyl)-N-(diethylamino)acetamide and hydrochloric acid.
Hydrolysis: 2,6-Dimethylaniline and chloroacetic acid.
Scientific Research Applications
2-Chloro-N-(2,6-dimethylphenyl)acetamide has several applications in scientific research:
Comparison with Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide is similar to other compounds such as:
2-Chloro-2’,6’-dimethylacetanilide: Shares a similar structure and is used in similar applications.
N-(2,6-Dimethylphenyl)-2-chloroacetamide: Another closely related compound with similar chemical properties.
Uniqueness
What sets this compound apart is its specific reactivity and the range of applications it supports, from pharmaceuticals to industrial chemicals .
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQSNUTBWFFLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061545 | |
Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061545 | |
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Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or grey powder; [Alfa Aesar MSDS] | |
Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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CAS No. |
1131-01-7 | |
Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Chloro-2,6-dimethylacetanilide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37260 | |
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Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- | |
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Record name | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-2',6'-dimethylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.146 | |
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Record name | 2-CHLORO-2',6'-ACETOXYLIDIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D2B69OAPX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental fate of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and how is it degraded?
A: this compound is a known metabolite of chloroacetamide herbicides. Studies have shown that certain bacterial species can degrade this compound. For example, Paracoccus sp. FLY-8 degrades it via N-dealkylation, producing 2,6-diethylaniline, which is further metabolized to aniline and then catechol. Catechol is then oxidized through an ortho-cleavage pathway. []
Q2: Is this compound found as a metabolite of any herbicides?
A: Yes, this compound has been identified as a metabolite of several chloroacetamide herbicides. Studies have found it in soil treated with metazachlor, where it forms alongside other degradation products. [] It is also a key intermediate in the bacterial degradation of butachlor. [, ]
Q3: What is known about the structural characteristics of this compound?
A: this compound has been characterized using X-ray diffraction, revealing its crystal structure. This structure shares similarities with related compounds like N-(2,6-dimethylphenyl)acetamide and 2,2,2-trichloro-N-(2,6-dimethylphenyl)acetamide, with slight variations in bond parameters. The molecules in its crystal form are linked into chains via N—H⋯O hydrogen bonding. []
Q4: Are there any enzymatic reactions known to involve this compound?
A: Yes, research has identified a hydrolase enzyme, ChlH, from Rhodococcus sp. strain B1 that catalyzes the N-dealkylation of butachlor, producing this compound as one of the products. This enzyme demonstrates varying catalytic efficiencies for different chloroacetamide herbicides, suggesting an influence of the alkyl chain length on the N-dealkylation process. []
Q5: Is this compound used as a building block for synthesizing other compounds?
A: Yes, this compound can be used as a starting material in organic synthesis. For example, it reacts with 5-(2-Hydroxyphenyl)-3-(4-fluorophenyl)phenyl-1,2,4-oxadiazole to yield N-(2,6-Dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide. [] It also serves as a key intermediate in the synthesis of Ranolazine, a drug used to treat chronic angina. []
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